1-(3,4-dichloro-2-methylphenyl)methanamine hydrochloride
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Overview
Description
1-(3,4-Dichloro-2-methylphenyl)methanamine hydrochloride is a chemical compound with the molecular formula C8H10Cl2N·HCl. It is primarily used in research and development settings, particularly in the field of pharmaceuticals . This compound is known for its unique chemical structure, which includes two chlorine atoms and a methyl group attached to a benzene ring, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichloro-2-methylphenyl)methanamine hydrochloride typically involves the reaction of 3,4-dichloro-2-methylbenzyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt by adding hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichloro-2-methylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines .
Scientific Research Applications
1-(3,4-Dichloro-2-methylphenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers use it to study the effects of chlorine-substituted aromatic compounds on biological systems.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-dichloro-2-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The chlorine atoms and methyl group on the benzene ring play a crucial role in its binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dichlorophenyl)methanamine hydrochloride
- 1-(2,4-Dichloro-3-methylphenyl)methanamine hydrochloride
- 1-(3,5-Dichloro-2-methylphenyl)methanamine hydrochloride
Uniqueness
1-(3,4-Dichloro-2-methylphenyl)methanamine hydrochloride is unique due to the specific positioning of the chlorine atoms and the methyl group on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
CAS No. |
2624137-53-5 |
---|---|
Molecular Formula |
C8H10Cl3N |
Molecular Weight |
226.5 |
Purity |
95 |
Origin of Product |
United States |
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